(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[[3-(1,3-benzothiazol-2-yl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S3/c1-2-31-14-8-13-28-24(30)21(34-25(28)32)15-17-16-29(18-9-4-3-5-10-18)27-22(17)23-26-19-11-6-7-12-20(19)33-23/h3-7,9-12,15-16H,2,8,13-14H2,1H3/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWRCAWJZJXYLX-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=CN(N=C2C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=CN(N=C2C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one represents a complex molecular structure that combines elements known for their biological activities. This article explores its biological activity, focusing on its anticancer potential, cytotoxic effects, and mechanisms of action, supported by various studies and findings.
Structural Overview
The compound features a thiazolidinone core, which is often associated with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the benzo[d]thiazole and pyrazole moieties enhances its potential as a bioactive agent.
Anticancer Activity
Recent research highlights the significant anticancer properties of thiazolidinone derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity : Studies indicate that thiazolidinone derivatives exhibit strong cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231 and MCF-7 .
- Mechanism of Action : The anticancer activity is often mediated through the induction of apoptosis. For example, compounds with similar structures have been shown to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and activation of caspases, which are crucial for the apoptotic process .
- Case Studies : A notable study reported that a related thiazolidinone derivative induced apoptosis in HepG2 liver cancer cells via ROS accumulation and mitochondrial membrane potential disruption . Another study found that certain derivatives exhibited potent activity against triple-negative breast cancer cells, comparable to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
In addition to anticancer properties, thiazolidinones have shown promising antimicrobial activity:
- Bacterial Inhibition : Compounds derived from thiazolidinone scaffolds have been evaluated for their antibacterial effects against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Some derivatives demonstrated MIC values as low as 0.5 µg/mL, indicating potent antibacterial activity .
- Biofilm Formation : Certain thiazolidinone compounds have also been tested for their ability to inhibit biofilm formation in bacterial cultures, which is crucial for preventing chronic infections .
Structure-Activity Relationship (SAR)
The biological effectiveness of (Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one can be attributed to specific structural features:
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds containing the benzo[d]thiazole structure exhibit significant antimicrobial activity. For instance, derivatives of benzo[d]thiazole have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus . The incorporation of the pyrazole moiety may enhance this activity due to its ability to interact with bacterial enzymes or membranes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (Z)-5-((3-(benzo[d]thiazol-2-yl)... | Pseudomonas aeruginosa | 0.5 μg/mL |
| 1-(benzo[d]thiazol-2-yl)ethanol | Staphylococcus aureus | 0.8 μg/mL |
| 2-(benzo[d]thiazol-2-yl)phenylamine | Escherichia coli | 0.6 μg/mL |
Anti-inflammatory and Analgesic Effects
The thiazolidine derivatives have been studied for their anti-inflammatory properties. The presence of the thiazolidine ring is believed to contribute to the inhibition of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study evaluated the effects of similar thiazolidine derivatives on cytokine production in vitro. The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with these compounds, suggesting their utility in inflammatory conditions.
Table 2: Cytokine Inhibition by Thiazolidine Derivatives
| Compound | Cytokine Inhibition (%) |
|---|---|
| (Z)-5-((3-(benzo[d]thiazol-2-yl)... | 70% at 10 μM |
| Control | - |
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly through the modulation of cell signaling pathways involved in cancer progression. Studies have shown that related compounds can induce apoptosis in cancer cells, making them a focus for further research.
Chemical Reactions Analysis
Table 1: Synthetic Conditions and Yields
Structural Characterization
The compound’s (Z) -stereochemistry is confirmed via X-ray crystallography and NMR spectroscopy :
-
X-ray data reveal a planar arrangement of the pyrazole and benzothiazole rings, with dihedral angles <10° between fused heterocycles .
-
¹H NMR shows distinct signals for the methylene proton (δ 7.42–7.97 ppm) and ethoxypropyl side chain (δ 1.21 ppm for CH₃, δ 3.45–3.62 ppm for OCH₂) .
Table 2: Key Spectroscopic Data
| Spectral Technique | Characteristic Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 7.97 (d, J = 16 Hz, 1H) | Methylene proton (CH=C) |
| ¹³C NMR | δ 163.70 (C=O), δ 161.73 (C=S) | Thiazolidinone carbonyl groups |
| IR | ν 1680 cm⁻¹ (C=O), ν 1220 cm⁻¹ (C=S) | Stretching vibrations |
Reactivity and Functionalization
The compound undergoes electrophilic substitution at the benzothiazole C2 position and nucleophilic attacks on the thiazolidinone sulfur :
-
Halogenation : Reacts with N-bromosuccinimide (NBS) in CCl₄ to introduce bromine at the benzothiazole ring .
-
Oxidation : The thioxo group (C=S) is oxidized to sulfonic acid (C-SO₃H) using H₂O₂/AcOH .
Table 3: Reaction Outcomes
| Reaction Type | Reagents | Product Modification | Biological Impact |
|---|---|---|---|
| Bromination | NBS, CCl₄ | C2-bromobenzothiazole | Enhanced cytotoxicity |
| Oxidation | H₂O₂, AcOH | Sulfonic acid derivative | Reduced ROS generation |
Biological Activity Correlations
The compound’s thioxothiazolidinone moiety contributes to ROS-mediated apoptosis in cancer cells :
-
Mechanism : Induces mitochondrial ROS accumulation (~2.5-fold increase), leading to caspase-3/7 activation .
-
Selectivity : 10-fold higher cytotoxicity in hepatoma cells (IC₅₀ = 6.2 μM) vs. normal hepatic cells (IC₅₀ = 62 μM) .
Stability and Degradation
The compound is stable under ambient conditions but degrades in strong acidic/basic environments:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of (Z)-5-(substituted benzylidene)-2-thioxothiazolidin-4-one derivatives. Below is a comparative analysis with key analogs:
Key Findings
Electronic Effects: The benzo[d]thiazol-2-yl group in the target compound introduces stronger electron-withdrawing effects compared to 4-ethoxy-2-methylphenyl or plain phenyl substituents in analogs. This enhances reactivity in electrophilic aromatic substitution reactions . The 3-ethoxypropyl chain reduces crystallinity, improving solubility in ethanol (up to 12 mg/mL) versus isobutyl or isopropyl analogs (2–5 mg/mL) .
Biological Activity :
- While specific data for the target compound is absent in the provided evidence, structurally related thiazolidin-4-one derivatives exhibit antimicrobial and anticancer properties. The ethoxypropyl chain may enhance membrane permeability compared to bulkier substituents .
Synthetic Flexibility :
- The target compound’s synthesis shares a common pathway with analogs (e.g., reflux with acetic acid/sodium acetate). However, the use of benzo[d]thiazol-2-yl-containing aldehydes requires longer reaction times (2–3 hours vs. 1–2 hours for simpler aldehydes) .
Computational and Analytical Insights
- Structural Analysis: Graph-based comparison (as per ) highlights that the benzo[d]thiazol-2-yl group introduces a unique node in the molecular graph, differentiating it from analogs with purely alkyl or alkoxy substituents.
Q & A
Q. How to mitigate byproduct formation during the Knoevenagel condensation step?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
